molecular formula C22H22N6O3 B11619955 6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11619955
M. Wt: 418.4 g/mol
InChI Key: RVADDPKNYYNLHN-UHFFFAOYSA-N
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Description

The compound 6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally intricate tricyclic derivative characterized by fused heterocyclic rings and multiple functional groups. Structural elucidation of such compounds typically relies on single-crystal X-ray diffraction (SCXRD), refined using programs like SHELXL , and visualized via tools such as ORTEP-3 .

For instance, similar tricyclic systems often exhibit rigid conformations that influence binding affinity and selectivity .

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H22N6O3/c1-14-5-6-18-26-20-17(22(30)28(18)13-14)10-16(19(23)27(20)8-9-31-2)21(29)25-12-15-4-3-7-24-11-15/h3-7,10-11,13,23H,8-9,12H2,1-2H3,(H,25,29)

InChI Key

RVADDPKNYYNLHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CN=CC=C4)C=C1

Origin of Product

United States

Biological Activity

The compound 6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in biological applications. Its unique tricyclic structure and various functional groups suggest a range of biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C20H23N5O2
  • Molecular Weight : 365.4 g/mol
  • IUPAC Name : this compound

The compound's structure includes:

  • A tricyclic core that enhances its interaction with biological targets.
  • Functional groups such as imino and carboxamide that may influence its reactivity and binding properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Similar inhibitory effects were noted.

These findings suggest that the compound could be developed into a potential antimicrobial agent for clinical applications.

Anticancer Activity

Research has shown promise in the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated significant inhibition of tumor cell proliferation across various cancer cell lines.
  • Mechanism of Action : The compound may induce apoptosis through the modulation of specific pathways involving Nur77 expression and nuclear export.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to the target compound:

StudyCompoundActivityFindings
Study 16-methoxy-N-(pyridinyl) derivativesAntitumorShowed significant growth inhibition in HepG2 and MCF-7 cell lines .
Study 2Thiazolo derivativesAntimicrobialExhibited broad-spectrum antimicrobial activity .

These studies highlight the potential of similar compounds in therapeutic applications.

The exact mechanism through which 6-imino-7-(2-methoxyethyl)-13-methyl... exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific enzymes and receptors, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include tricyclic carboxamides and pyridine-substituted heterocycles . Key differentiating features are:

Parameter Target Compound Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMB)-thiazolo[3,2-a]pyrimidine-6-carboxylate Generic Triazatricyclo Derivatives
Core Structure 1,7,9-Triazatricyclo[8.4.0.03,8] system Thiazolo[3,2-a]pyrimidine 1,4,7-Triazatricyclo systems
Key Substituents 2-Methoxyethyl, pyridin-3-ylmethyl 2,4,6-Trimethoxybenzylidene, phenyl Alkyl/aryl groups
Torsion Angles Not reported C11–C16–C15–C14: 0.9°; C9–S1–C2–C3: -2.7° Variable (5–15°)
Crystallographic Software SHELXL , ORTEP-3 SHELX-97 WinGX

The 2-methoxyethyl side chain in the target compound enhances solubility compared to bulkier aryl groups in analogs like the thiazolopyrimidine derivative . Additionally, the pyridin-3-ylmethyl group may facilitate hydrogen bonding with biological targets, a feature absent in simpler alkyl-substituted tricyclics.

Pharmacological Potential

While specific activity data are unavailable, the compound’s pyridine and carboxamide moieties are hallmarks of kinase inhibitors (e.g., imatinib analogs). Its rigid tricyclic system may reduce metabolic degradation compared to flexible monocyclic counterparts, a hypothesis supported by crystallographic stability analyses in similar molecules .

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